![molecular formula C22H19FN2O3 B7661996 5-(4-fluorophenyl)-N-[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]furan-2-carboxamide](/img/structure/B7661996.png)
5-(4-fluorophenyl)-N-[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-fluorophenyl)-N-[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]furan-2-carboxamide, also known as FPhC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. FPhC belongs to the class of furan-2-carboxamides and has a molecular weight of 450.5 g/mol. In
Mecanismo De Acción
The mechanism of action of 5-(4-fluorophenyl)-N-[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]furan-2-carboxamide is not fully understood, but it is believed to involve the inhibition of target enzymes through binding to their active sites. This compound has been shown to interact with key amino acid residues in the active sites of target enzymes, leading to the disruption of their catalytic activity. The precise mode of binding and inhibition may vary depending on the target enzyme, and further studies are needed to elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been reported to reduce blood glucose levels in diabetic mice, decrease oxidative stress in neuronal cells, and inhibit the growth of cancer cells. This compound has also been shown to modulate the expression of genes involved in inflammation, apoptosis, and cell cycle regulation, suggesting that it may have pleiotropic effects on cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-fluorophenyl)-N-[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]furan-2-carboxamide has several advantages for lab experiments, including its high purity, stability, and solubility in common organic solvents. This compound can be easily synthesized using standard laboratory equipment and procedures, making it accessible to researchers with basic synthetic chemistry skills. However, this compound also has some limitations, such as its relatively low potency and selectivity compared to other enzyme inhibitors. Further optimization of the structure and synthesis of this compound may be needed to improve its efficacy and specificity.
Direcciones Futuras
There are several future directions for research on 5-(4-fluorophenyl)-N-[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]furan-2-carboxamide. One area of interest is the development of this compound-based drugs for the treatment of diabetes, cancer, and other diseases. Further studies are needed to evaluate the pharmacokinetics, toxicity, and efficacy of this compound in animal models and clinical trials. Another area of interest is the elucidation of the mechanism of action of this compound and its interactions with target enzymes at the molecular level. This may involve the use of computational modeling, X-ray crystallography, and other advanced techniques. Finally, the synthesis and modification of this compound analogs may lead to the discovery of more potent and selective enzyme inhibitors with therapeutic potential.
Métodos De Síntesis
The synthesis of 5-(4-fluorophenyl)-N-[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]furan-2-carboxamide involves the reaction of 4-fluoroaniline with 2-oxopyrrolidine-1-ylmethyl 4-(chloromethyl)phenyl carbonate, followed by the reaction of the resulting intermediate with furan-2-carboxylic acid. The final product is obtained after purification and characterization using various analytical techniques, such as NMR, IR, and mass spectrometry. The synthesis of this compound has been reported in several research articles, and the yield and purity of the product can be optimized by modifying the reaction conditions.
Aplicaciones Científicas De Investigación
5-(4-fluorophenyl)-N-[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]furan-2-carboxamide has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit inhibitory activity against various enzymes, such as aldose reductase, protein tyrosine phosphatase 1B, and dipeptidyl peptidase-4, which are implicated in the pathogenesis of several diseases, including diabetes, cancer, and Alzheimer's disease. This compound has also been reported to possess anti-inflammatory, antioxidant, and antitumor properties, making it a promising candidate for drug development.
Propiedades
IUPAC Name |
5-(4-fluorophenyl)-N-[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O3/c23-17-7-5-16(6-8-17)19-11-12-20(28-19)22(27)24-18-9-3-15(4-10-18)14-25-13-1-2-21(25)26/h3-12H,1-2,13-14H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGZCHDJASRAJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

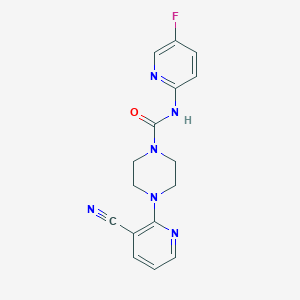
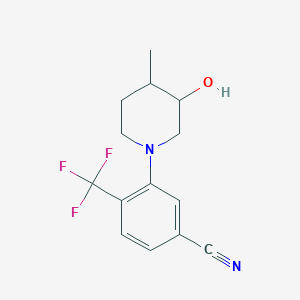

![3-(2-chlorophenyl)-N-[1-(2-fluorophenyl)pyrazol-4-yl]-1-methylpyrazole-4-carboxamide](/img/structure/B7661942.png)

![[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-(2-fluoro-6-hydroxyphenyl)methanone](/img/structure/B7661955.png)
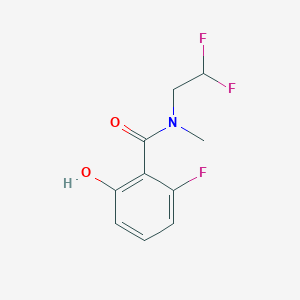
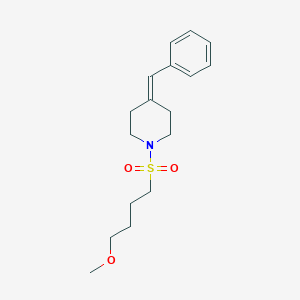
![3-[4-(2-Oxopyrrolidin-1-yl)piperidin-1-yl]-4-(trifluoromethyl)benzonitrile](/img/structure/B7661983.png)
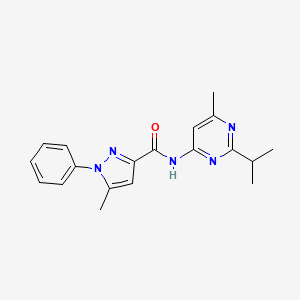
![1-[5-[(3,4-Difluorophenyl)methylsulfanyl]-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]piperidine](/img/structure/B7662010.png)
![4-[[(5-fluoropyridin-2-yl)carbamoylamino]methyl]-N,N-dimethylbenzamide](/img/structure/B7662014.png)
![N,N-dimethyl-2-[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)amino]piperidin-1-yl]acetamide](/img/structure/B7662022.png)
